Product packaging for 7-Bromo-6-iodo-quinazolin-4-ol(Cat. No.:)

7-Bromo-6-iodo-quinazolin-4-ol

Cat. No.: B12459377
M. Wt: 350.94 g/mol
InChI Key: AZYVZRLMXLBRQV-UHFFFAOYSA-N
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Description

Overview of Quinazolinone and Quinazoline (B50416) Scaffolds in Medicinal Chemistry

Quinazoline and its oxidized form, quinazolinone, are fused heterocyclic aromatic compounds that serve as fundamental scaffolds in a vast number of biologically active molecules. mdpi.comnih.govarabjchem.org Their structures, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, offer a versatile framework that can be readily functionalized, allowing for the fine-tuning of chemical and pharmacological properties. nih.gov The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis makes it a reliable backbone in drug design. researchgate.net

These scaffolds are present in over 200 naturally occurring alkaloids and a multitude of synthetic compounds. arabjchem.org Their significance is underscored by their presence in numerous clinically approved drugs and compounds under investigation for a wide array of therapeutic applications. mdpi.comnih.gov The biological activities associated with the quinazoline and quinazolinone core are extensive, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. rsc.orgnih.gov This broad spectrum of activity has cemented their status as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. researchgate.net

Significance of Halogenation in Quinazoline-based Bioactive Compounds

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the quinazoline scaffold is a critical strategy in medicinal chemistry known as halogenation. This modification can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. rsc.org Halogen atoms can alter a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, fluorine-containing molecules often exhibit improved bioavailability and metabolic stability. rsc.org

The order of reactivity for halogen displacement in metal-catalyzed reactions (I > Br >> Cl) allows for selective modifications, making poly-halogenated quinazolines valuable and versatile synthetic intermediates. mdpi.com The presence of electron-withdrawing groups like chloro, bromo, and nitro has been shown to be effective for enhancing antibacterial activity in certain quinazolinone derivatives. rsc.org Furthermore, halogenated quinazolinones have been investigated for a range of activities; for example, a series of 6-mono and 6,8-disubstituted-3H-quinazolin-4-one derivatives containing halogens have demonstrated anticonvulsant activity. nih.gov

Contextualization of 7-Bromo-6-iodo-quinazolin-4-ol within Halogenated Heterocycles Research

This compound is a specific example of a di-halogenated quinazolinone. nih.gov Its structure features two different halogen atoms, bromine and iodine, at positions 7 and 6, respectively, of the quinazoline ring system. The presence of both bromine and iodine makes this compound a particularly interesting subject for synthetic and medicinal chemistry research. mdpi.com

Such poly-halogenated systems are highly valued as synthetic intermediates. mdpi.comresearchgate.net The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comresearchgate.net This enables the creation of diverse molecular libraries by introducing different substituents at specific positions, which is a key process in the search for new lead compounds in drug discovery. researchgate.net While specific research focusing exclusively on the biological activity of this compound is not widely published, its structural features place it firmly within the ongoing research into creating complex, poly-substituted quinazolines with potential therapeutic applications. mdpi.comgoogle.com

Historical Development of Quinazolin-4-ol Chemistry in Academic Research

The chemistry of quinazolinones dates back to the late 19th century. One of the earliest and most fundamental methods for synthesizing the 4(3H)-quinazolinone core is the Niementowski reaction, first described in 1895, which involves heating anthranilic acid with formamide. acgpubs.org

Interest in the medicinal applications of quinazolines surged in the mid-20th century. A key moment was the structural elucidation of a quinazoline alkaloid from an Asian plant known for its antimalarial properties in the early 1950s. acgpubs.org This discovery spurred extensive research into the synthesis and biological evaluation of a wide variety of substituted quinazolines and quinazolinones, leading to the identification of compounds with a broad spectrum of pharmacological activities. acgpubs.orgopenmedicinalchemistryjournal.com Over the decades, synthetic methodologies have evolved significantly, moving from classical condensation reactions to more sophisticated and efficient protocols involving microwave assistance, ionic liquids, and metal-catalyzed cross-coupling reactions, which allow for precise control over the substitution patterns on the quinazoline scaffold. mdpi.comopenmedicinalchemistryjournal.comchim.it

Data on Related Halogenated Quinazolinones

To provide context for the properties of this compound, the following table presents information on related mono- and di-halogenated quinazolinone compounds.

Compound NameMolecular FormulaKey Structural Feature(s)Noted Application/Research Area
6-Bromoquinazolin-4-olC₈H₅BrN₂OSingle bromine at C6Synthetic intermediate cymitquimica.com
6-Iodo-2-methyl-3-aminoquinazolin-4(3H)-oneC₉H₈IN₃OIodine at C6, methyl at C2Precursor for Schiff bases semanticscholar.org
7-Bromo-6-chloroquinazolin-4(3H)-oneC₈H₄BrClN₂OBromine at C7, chlorine at C6Intermediate for Halofuginone google.comresearchgate.net
7-Bromo-5,8-difluoro-6-iodo-2-(methylthio)quinazolin-4-olC₉H₅BrF₂IN₃OSPolyhalogenated, functionalizedIntermediate in KRas inhibitor synthesis google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrIN2O B12459377 7-Bromo-6-iodo-quinazolin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.94 g/mol

IUPAC Name

7-bromo-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C8H4BrIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)

InChI Key

AZYVZRLMXLBRQV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)Br)N=CNC2=O

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 6 Iodo Quinazolin 4 Ol and Analogues

Strategic Approaches to Quinazolin-4-ol Core Synthesis

The quinazolin-4-ol, or quinazolin-4(3H)-one, scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic protocols. researchgate.netnih.gov These methods can be broadly categorized into cyclocondensation reactions, one-pot multicomponent reactions, and various ring-closing strategies.

Cyclocondensation reactions are a cornerstone for the synthesis of the quinazolin-4-one ring. These methods typically involve the reaction of an anthranilic acid derivative (or a related ortho-substituted aniline) with a one-carbon (C1) source. researchgate.netnih.gov The choice of the C1 source and reaction conditions can be tailored to achieve desired substitutions.

A common approach is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acids with amides. frontiersin.org Variations of this method utilize different C1 sources:

Orthoesters and Formic Acid : Anthranilic acid, an amine, and an orthoester or formic acid can be condensed in a one-pot reaction to yield 3-substituted quinazolin-4(3H)-ones. researchgate.net The use of microwave irradiation in combination with heteropolyacids has been shown to accelerate this process under solvent-free conditions. researchgate.net

Aldehydes : The cyclocondensation of o-aminobenzamides with aldehydes is a widely used method. nih.govacs.org These reactions can be catalyzed by various systems, including copper salts or p-toluenesulfonic acid, often followed by an oxidative step to yield the aromatic quinazolinone ring. acs.orgorganic-chemistry.org

Styrenes : An efficient and selective oxidative procedure allows for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes under metal- and catalyst-free conditions. mdpi.com In this process, the styrene (B11656) is oxidized in situ to an aldehyde, which then undergoes condensation with the o-aminobenzamide. mdpi.com

The general mechanism for these reactions involves the initial formation of an amidine or an imine intermediate from the reaction of the anthranilamide with the C1 component, followed by intramolecular cyclization and dehydration (or oxidation) to afford the final quinazolin-4-one product. researchgate.net

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex molecules like quinazolinones from simple, readily available substrates in a single step. scilit.com These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

Several MCR strategies have been developed for quinazolin-4-one synthesis:

Isatoic Anhydride-Based MCRs : Isatoic anhydride is a common precursor that reacts with an amine and a third component (such as an orthoester or styrene) to form the quinazolinone ring. scilit.comnih.gov An electrochemically induced one-pot reaction using isatoic anhydride, styrene, and a hydrochloride amine has been reported. nih.gov

Anthranilate-Based MCRs : A domino three-component assembly of anthranilates, arenediazonium salts, and nitriles can produce quinazolin-4(3H)-ones in moderate to excellent yields. acs.org This protocol involves the formation of three C-N bonds under metal-free conditions. acs.org

Ammonium Chloride-Catalyzed MCRs : A simple and green method involves the one-pot condensation of 2-amino-benzoic acid esters, ortho esters, and aromatic amines, efficiently catalyzed by ammonium chloride under solvent-free conditions. researchgate.net

The following table summarizes representative examples of multicomponent reactions for quinazolin-4-one synthesis.

Starting MaterialsKey Reagents/CatalystReaction TypeReference
Isatoic Anhydride, Styrene, Amine HydrochlorideElectrochemical InductionThree-Component Cyclization nih.gov
Anthranilates, Arenediazonium Salts, NitrilesMetal-FreeDomino Three-Component Assembly acs.org
2-Amino-benzoic Acid Esters, Ortho Esters, Aromatic AminesAmmonium ChlorideThree-Component Condensation researchgate.net

Ring-closing or cyclization strategies often start with a pre-formed ortho-substituted benzene (B151609) ring that contains the necessary functionalities for intramolecular annulation. This approach is particularly useful for creating specific substitution patterns on the benzene portion of the quinazolinone.

Common precursors for these strategies include:

o-Aminobenzamides : These are versatile starting materials that can be cyclized with various reagents. For example, reaction with acetic anhydride leads to the formation of 2-methyl-substituted quinazolinones. researchgate.net

o-Halobenzamides : These precursors can undergo cyclization through reactions that involve the displacement of the halogen. A transition-metal-free synthesis has been developed involving the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov Similarly, copper-catalyzed domino reactions of 2-iodobenzamides with enaminones provide a route to quinazolinones. acs.org

2-Isocyanobenzoates : A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines provides an efficient pathway to quinazolin-4-ones. organic-chemistry.org

These ring-closing methods are advantageous as the substitution pattern, including the placement of halogens, can be defined by the choice of the starting substituted benzene derivative.

Introduction of Halogen Substituents (Bromine and Iodine)

The synthesis of 7-Bromo-6-iodo-quinazolin-4-ol requires the specific introduction of bromine at the C7 position and iodine at the C6 position. This can be achieved either by direct halogenation of a pre-formed quinazolinone core or by constructing the ring from an appropriately pre-halogenated precursor.

Direct halogenation of the quinazolinone ring requires methods that can control the position of electrophilic substitution. Achieving regioselectivity is a significant challenge due to the presence of multiple reactive sites on the heterocyclic system.

Modern synthetic methods offer several solutions:

Palladium-Catalyzed C-H Halogenation : A palladium-catalyzed ortho-selective halogenation of quinazolinone scaffolds has been developed. nih.gov This method utilizes N-halosuccinimides (NBS for bromination, NIS for iodination) as the halogen source via a C-H bond activation mechanism. nih.gov While this method typically directs halogenation to the C8 position in quinolines or the C5 position in 2-arylquinazolinones, modifications in directing groups or substrate electronics could potentially alter this selectivity. nih.govmdpi.com

Metal-Free Halogenation : Operationally simple and metal-free protocols have been established for the regioselective halogenation of quinoline (B57606) derivatives using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. nih.gov The regioselectivity is often directed by substituents already present on the ring, proceeding with high predictability in many cases. nih.gov

The direct, regioselective di-halogenation to install both bromine and iodine at specific, adjacent positions on a pre-formed quinazolin-4-ol is synthetically challenging and would likely require a multi-step sequence involving blocking groups or carefully controlled sequential C-H functionalization reactions.

A more direct and common strategy for synthesizing specifically halogenated quinazolinones is to begin with a benzene-based precursor that already contains the desired halogen atoms in the correct positions. The quinazolinone ring is then constructed onto this pre-functionalized scaffold.

This approach offers superior control over the final substitution pattern. For the synthesis of this compound, a hypothetical but logical precursor would be 2-amino-4-bromo-5-iodobenzoic acid or its corresponding amide, 2-amino-4-bromo-5-iodobenzamide .

The synthesis would proceed as follows:

Starting Material Synthesis : Preparation of the di-halogenated anthranilic acid derivative.

Ring Construction : Cyclization of this precursor using one of the methods described in section 2.1. For instance, reacting 2-amino-4-bromo-5-iodobenzamide with triethyl orthoformate would yield the target this compound.

This strategy is exemplified by a patented method for preparing the analogous 7-bromo-6-chloro-4(3H)-quinazolinone, a key intermediate for the drug halofuginone. google.comresearchgate.net The synthesis starts from 2,4-dibromo-5-chlorobenzoic acid, which reacts with formamidine (B1211174) acetate (B1210297) in a one-step process to form the desired product. google.com This demonstrates the industrial viability of using pre-halogenated starting materials to build the quinazolinone ring. Similarly, the synthesis of 6-bromo-4-iodoquinoline often starts from 4-bromoaniline, upon which the second ring is constructed. atlantis-press.comresearchgate.net

The following table outlines the precursor-based approach for halogenated quinazolinones.

Target CompoundKey PrecursorGeneral StrategyReference Example
7-Bromo-6-chloro-4(3H)-quinazolinone2,4-Dibromo-5-chlorobenzoic acidOne-step reaction with formamidine acetate google.com
6-Bromo-4-iodoquinoline4-BromoanilineMulti-step construction of the second ring atlantis-press.com
This compound2-Amino-4-bromo-5-iodobenzamideCyclocondensation with a C1 source (e.g., orthoformate)(Hypothetical, based on established methods)

Advanced Coupling Reactions for Derivatization

The functionalization of the this compound scaffold is critical for developing novel derivatives with potential applications in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C6 and C7 positions—iodine and bromine—offers a platform for selective and sequential derivatization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective modifications. Advanced metal-catalyzed coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at these positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their efficiency and functional group tolerance. nih.gov These reactions have been extensively applied to halogenated quinazolinones to produce a wide array of substituted derivatives. researchgate.net The general mechanism for these transformations involves a catalytic cycle that includes oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. yonedalabs.com

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.comwikipedia.org This reaction is noted for its mild conditions, commercial availability of a wide range of boronic acids, and the low toxicity of its boron-containing byproducts. nih.gov

In the context of dihalogenated quinazolinones, the Suzuki-Miyaura reaction allows for the introduction of aryl and heteroaryl substituents. The differential reactivity of the C-I and C-Br bonds can be exploited for selective coupling. For instance, the reaction can be performed selectively at the more reactive C-I position, leaving the C-Br bond intact for subsequent transformations.

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Quinazolinones

Electrophile Nucleophile (Boronic Acid/Ester) Catalyst System Base Solvent Yield (%) Reference
6,8-dibromo-2-aryl-2,3-dihydroquinazolin-4(1H)-one Arylboronic acids Not Specified Not Specified Not Specified 77-91 nih.gov

This table is interactive. Click on the headers to sort the data.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various bromo-substituted quinazoline derivatives, affording high yields of the corresponding arylated products. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of a base, such as an amine. organic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

For this compound, Sonogashira coupling provides a direct route to introduce alkynyl groups. The higher reactivity of the C-I bond allows for selective alkynylation at the C6 position. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid issues related to copper catalysis. snu.edu.in

Table 2: Key Features of Sonogashira Coupling Reactions

Feature Description
Catalysts Typically a Pd(0) complex (e.g., Pd(PPh₃)₄) and a Cu(I) salt (e.g., CuI). wikipedia.org
Reaction Conditions Mild conditions, often at room temperature, in the presence of an amine base. wikipedia.org
Substrate Scope Wide tolerance for various functional groups on both the alkyne and the halide. libretexts.org

| Selectivity | High reactivity for aryl iodides allows for selective coupling over aryl bromides. wikipedia.org |

This table is interactive. Click on the headers to sort the data.

The reaction's utility has been showcased in the synthesis of complex molecules, where the introduction of an alkyne moiety serves as a handle for further transformations. libretexts.org

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide catalyzed by palladium. organic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

This methodology can be applied to this compound to introduce a variety of organic groups, including alkyl, vinyl, and aryl moieties. Similar to other palladium-catalyzed reactions, selective coupling at the C6-iodo position can be achieved.

Table 3: Comparison of Coupling Partners in Stille Reactions

Coupling Partner Reactivity and Scope
Electrophile (Halide) Reactivity order: I > Br > OTf > Cl. Vinyl halides are common partners. wikipedia.org

| Nucleophile (Stannane) | A wide variety of R groups can be transferred (e.g., vinyl, aryl, alkynyl, alkyl). organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

The mechanism of the Stille reaction proceeds through the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. youtube.com The reaction typically employs a palladium catalyst with specialized phosphine ligands and a base. organic-chemistry.org

This reaction allows for the introduction of primary or secondary amines at the halogenated positions of the quinazolinone core. Selective amination at the C6-iodo or C7-bromo position can be controlled by carefully choosing reaction conditions and catalyst systems. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org

Table 4: Evolution of Buchwald-Hartwig Catalyst Systems

Catalyst Generation Ligand Type Key Advantages
First Generation Monodentate phosphines (e.g., P(o-tolyl)₃) Initial development, proof of concept.
Second Generation Bidentate phosphines (e.g., BINAP, DPPF) Improved efficiency, extension to primary amines. wikipedia.org

| Third Generation | Sterically hindered ligands (e.g., XPhos, SPhos) | Broader substrate scope, milder conditions. beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine product. nih.gov

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze cross-coupling reactions on halogenated quinazolinones. For instance, copper-catalyzed reactions, sometimes used in conjunction with palladium or independently, can facilitate C-N, C-O, and C-S bond formation. The Kumada coupling, which uses a Grignard reagent as the nucleophile, and the Negishi coupling, which employs an organozinc reagent, are other powerful C-C bond-forming reactions catalyzed by palladium or nickel. nih.govresearchgate.net These alternative methods expand the synthetic toolbox for modifying the this compound scaffold, enabling the synthesis of a diverse library of analogues for further investigation. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) represents a significant pathway for the synthesis of quinazolinone scaffolds, particularly for introducing substituents onto the heterocyclic ring. In the context of quinazoline chemistry, SNAr reactions are well-documented, especially for the regioselective substitution of leaving groups, such as halogens, at the C4 position of the quinazoline core. mdpi.comresearchgate.net

The susceptibility of a position to nucleophilic attack is influenced by the electron-withdrawing nature of the quinazoline ring system and the presence of activating groups. Theoretical studies, such as those employing Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline precursors exhibits a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. mdpi.comresearchgate.net This characteristic makes it more electrophilic and, consequently, more susceptible to nucleophilic attack compared to the C2 position. This inherent electronic preference underpins the regioselectivity often observed in these reactions. mdpi.comresearchgate.net

While direct SNAr on a pre-formed this compound is not extensively detailed, the principle is demonstrated in the synthesis of various analogues. For example, the reaction of 2,4-dichloroquinazolines with amine nucleophiles proceeds selectively at the C4 position under various conditions, including different solvents and temperatures, to yield 2-chloro-4-aminoquinazolines. mdpi.com The general order of reactivity for leaving groups in SNAr reactions is F >> Cl, Br, I, which contrasts with other substitution mechanisms like SRN1. umich.edu A reaction yielding a quinazolin-4-one from a 2-halogenated precursor demonstrated high yields for both chloro and bromo leaving groups, strongly suggesting an SNAr mechanism is at play. umich.edu

Optimization of Reaction Conditions

The successful synthesis of halogenated quinazolinones like this compound hinges on the meticulous optimization of reaction conditions. Key parameters include the choice of solvent, the catalyst system, temperature, and pressure, all of which can profoundly impact reaction efficiency, yield, and purity.

Solvent Effects

The solvent plays a critical role in quinazolinone synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. nih.gov A variety of solvents have been employed, ranging from conventional organic solvents to more environmentally benign "green" options. Dimethyl sulfoxide (DMSO) has been utilized not only as a solvent but also as a catalyst and a source of carbon in certain synthetic routes. nih.govresearchgate.net

In recent years, deep eutectic solvents (DES) have emerged as a green alternative to volatile organic solvents. researchgate.nettandfonline.com These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, non-toxic, and have low vapor pressure. Studies have demonstrated their effectiveness in mediating the synthesis of quinazolinones and dihydroquinazolinones, sometimes leading to excellent yields. researchgate.nettandfonline.com For instance, a molten mixture of L-(+)-tartaric acid and N,N'-dimethylurea (DMU) was found to be highly effective for certain quinazolinone syntheses. researchgate.net

Table 1: Examples of Solvents Used in Quinazolinone Synthesis

Solvent System Reactants Product Type Key Feature
DMSO 2-aminobenzamide (B116534) and benzylamine Quinazolin-4(3H)-one Acts as solvent and catalyst under catalyst-free conditions. researchgate.net
Choline chloride:urea (DES) Benzoxazinone and amines 2-Methyl-3-substituted-quinazolin-4(3H)-ones Green chemistry approach. tandfonline.com
L-(+)-tartaric acid/dimethyl urea (DES) Anthranilamides and aldehydes Dihydroquinazolinones/Quinazolinones Greener protocol with good to excellent yields. researchgate.net
Acetic Acid Arylglyoxal, 2-aminobenzothiazole, and 1,3-dicarbonyls Pyrimido[2,1-b] mdpi.comnih.govbenzothiazole derivatives Found to be the preeminent solvent in an optimization study. researchgate.net

| Acetonitrile | 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate | 7-bromo-6-chloro-4(3H)-quinazolinone | Used in a one-step synthesis of a related halogenated quinazolinone. google.com |

Catalyst Systems and Ligand Design

Catalysis is central to many modern synthetic routes for quinazolines and quinazolinones, offering enhanced reaction rates, higher yields, and milder reaction conditions. Transition metal catalysts, particularly those based on copper, palladium, iron, and ruthenium, are widely used. mdpi.comnih.govnih.gov

Copper-Catalyzed Systems: Copper catalysts are versatile and have been employed in various transformations, including C-N bond formation and oxidative cyclization. nih.govorganic-chemistry.org For example, a CuCl/DABCO/4-HO-TEMPO catalytic system has been used for the synthesis of quinazolines from aldehydes and benzylamines. mdpi.com Copper-catalyzed cascade reactions provide an efficient route to quinazoline derivatives from readily available starting materials like (2-bromophenyl)methylamines. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for forming C-C and C-heteroatom bonds, finding application in multi-component syntheses of complex quinazoline structures. nih.gov

Iron-Catalyzed Reactions: Iron catalysis is a growing field, valued for its low cost and environmental friendliness. An Fe/HCl system has been developed for the cascade reductive cyclization to produce 2,4-diaminoquinazolines. mdpi.com

Organocatalysis: In a move towards more sustainable chemistry, organocatalytic methods that avoid transition metals have been developed. Catalysts like 4-dimethylaminopyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used successfully in the construction of quinazolinone rings. nih.govfrontiersin.org

Ligand design is crucial in metal-catalyzed reactions, as ligands can modulate the metal center's reactivity, stability, and selectivity. For instance, in a copper-catalyzed one-pot synthesis of dihydroindolo[2,1-b]quinazolines, trans-4-hydroxyl-L-proline was identified as an effective ligand. nih.gov

Temperature and Pressure Optimization

Temperature and pressure are fundamental parameters that require careful optimization. Reaction temperatures can range from room temperature to reflux conditions, significantly affecting reaction kinetics. researchgate.net In one study, increasing the temperature from room temperature to reflux dramatically increased the product yield from 12% to 45%. researchgate.net

Microwave-assisted synthesis has become a popular technique for accelerating quinazolinone synthesis. nih.govderpharmachemica.com Microwave irradiation allows for rapid heating to temperatures and pressures far above the boiling point of the solvent, often leading to drastically reduced reaction times and improved yields. nih.gov For example, the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be significantly improved using microwave irradiation. nih.gov The optimization of microwave-assisted solid-phase synthesis has been explored, with variables such as time, temperature, and the amount of solid support being systematically adjusted to maximize yield and purity. derpharmachemica.com

Table 2: Optimization of Temperature in Quinazolinone Synthesis

Reaction Catalyst/Conditions Temperature (°C) Yield (%) Reference
Synthesis of 1,2,3-triazolyl-quinazolinones Et3N (1 equiv) 120 Moderate-to-good researchgate.net
Synthesis of 1,2,3-triazolyl-dihydroquinazolinone Et3N (2 equiv) 100 82 researchgate.net
Microwave-assisted synthesis of 2,4-disubstituted quinazolines HCOONH4, acid 150 Not specified nih.gov

| Solid-phase synthesis of quinazolin-4-one | NaOH on alumina, microwave | 100-140 | ~80 (optimized) | derpharmachemica.com |

Synthetic Routes to Specific Halogenated Quinazolinone Intermediates

The synthesis of a complex molecule like this compound relies on the availability of appropriately substituted precursors. The construction of the core structure often begins with a substituted anthranilic acid derivative.

Routes to 2-Amino-4-bromo-5-iodobenzoic Acid Derivatives (Hypothetical or Analogous Precursors)

The compound 2-Amino-4-bromo-5-iodobenzoic acid is a key potential precursor for this compound. While specific, detailed synthetic procedures for this exact molecule are not abundant in readily available literature, its synthesis can be inferred from analogous preparations of other halogenated aminobenzoic acids. chiralen.com These routes typically involve electrophilic halogenation and Sandmeyer-type reactions.

A plausible synthetic strategy could start from a more common aminobenzoic acid. For instance, a route analogous to the preparation of 2-bromo-5-iodobenzoic acid could be envisioned. google.com This involves the diazotization of an amino group followed by its replacement with iodine using an iodide salt.

Hypothetical Synthetic Route:

Starting Material: A suitable starting point could be 2-amino-4-bromobenzoic acid or 2-amino-5-iodobenzoic acid.

Halogenation: The next step would involve the regioselective introduction of the second halogen (iodine or bromine, respectively) onto the aromatic ring. This electrophilic aromatic substitution would need to be carefully controlled to achieve the desired 4-bromo-5-iodo substitution pattern.

Sandmeyer Reaction Analogue: Alternatively, one could start with a diamino-bromobenzoic acid derivative. One amino group could be selectively protected, the other converted to an iodo group via diazotization and reaction with potassium iodide, followed by deprotection.

A patent describes a related transformation where 2-amino-4-bromo-5-fluorobenzoic acid methyl ester is converted to 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester via reaction with sodium nitrite and an iodide source, demonstrating the feasibility of converting a 2-amino group to a 2-iodo group on a similar scaffold. google.com

Preparation of 4-Chloro-quinazolinone Intermediates

The synthesis of 4-chloroquinazoline intermediates is a critical step in the development of various quinazoline-based compounds, including analogues of this compound. This transformation is typically achieved by the chlorination of the corresponding quinazolin-4(3H)-one precursor. The hydroxyl group at the C4 position of the quinazolinone ring is converted into a more reactive chloro group, which can then be readily displaced by nucleophiles to introduce a wide range of substituents.

Commonly employed chlorinating agents for this conversion include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). researchgate.netresearchgate.netatlantis-press.comresearchgate.net The reaction is often performed by refluxing the quinazolin-4(3H)-one in the neat chlorinating agent or in an appropriate solvent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction when using POCl₃. atlantis-press.comresearchgate.net

For instance, the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline involves treating 7-fluoro-6-nitro-4-hydroxy quinazoline with thionyl chloride. google.com Similarly, 6-bromo-4-chloro-2-phenylquinazoline and 4-chloro-6-iodo-2-phenylquinazoline have been synthesized from their respective quinazolin-4(3H)-one precursors. nih.gov In one method, the chlorination of 6-halo-2-phenyl-quinazolin-4(3H)-ones was accomplished using a combination of trichloromethylacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃), affording the desired 4-chloroquinazolines in good yields. nih.gov

The general synthetic scheme involves the initial formation of a quinazolin-4(3H)-one from substituted anthranilic acids or anthranilamides, followed by the chlorination step. researchgate.netresearchgate.netnih.gov This two-step process provides a versatile route to a variety of substituted 4-chloroquinazoline intermediates.

The following table summarizes various examples of the preparation of 4-chloroquinazoline intermediates from their corresponding quinazolin-4(3H)-one precursors.

Starting Material (Quinazolin-4(3H)-one)Chlorinating Agent(s)ConditionsProductYieldReference
Substituted Quinazolin-4(3H)-onesSOCl₂Reflux, 4 hrSubstituted 4-ChloroquinazolinesNot specified researchgate.netresearchgate.net
6-Bromo-2-phenyl-quinazolin-4(3H)-oneCl₃CCN/PPh₃Not specified6-Bromo-4-chloro-2-phenylquinazoline78% (over two steps) nih.gov
6-Iodo-2-phenyl-quinazolin-4(3H)-oneCl₃CCN/PPh₃Not specified4-Chloro-6-iodo-2-phenylquinazoline46% (over two steps) nih.gov
7-Fluoro-6-nitro-4-hydroxy quinazolineSOCl₂Not specified4-Chloro-7-fluoro-6-nitro quinazolineNot specified google.com
6-Bromoquinolin-4-olPOCl₃, DMF (cat.)Reflux, 110°C, 3 hr6-Bromo-4-chloroquinoline81% atlantis-press.comresearchgate.net
Note: 6-Bromoquinolin-4-ol is a structural analogue, demonstrating a similar chlorination reaction on a related heterocyclic system.

These 4-chloroquinazoline intermediates serve as versatile building blocks for further functionalization, particularly for introducing various amines at the C4 position through nucleophilic aromatic substitution, a common strategy in the synthesis of biologically active molecules. nih.govbeilstein-journals.org

Reaction Mechanisms and Chemical Reactivity of Halogenated Quinazolin 4 Ols

Mechanistic Investigations of Core Formation

The formation of the quinazolin-4-one core is a fundamental process in the synthesis of 7-Bromo-6-iodo-quinazolin-4-ol and its analogs. Various synthetic strategies have been developed, often involving the cyclization of anthranilic acid derivatives. One common approach involves the reaction of a substituted 2-aminobenzamide (B116534) with a one-carbon synthon, such as an orthoester. The proposed mechanism for this transformation typically begins with the condensation of the 2-aminobenzamide with the orthoester, followed by the elimination of alcohol molecules to form an intermediate that subsequently undergoes cyclization to yield the quinazolin-4-one ring system. researchgate.net

Alternative metal-free, oxidative procedures have also been developed. For instance, the reaction of o-aminobenzamides with styrenes in the presence of an oxidant can yield quinazolinones. The proposed mechanism suggests that the styrene (B11656) is first oxidized to an aldehyde, which then condenses with the o-aminobenzamide to form an imine intermediate. This intermediate then undergoes cyclization and subsequent oxidation to afford the final quinazolin-4-one product. mdpi.com Copper-catalyzed reactions of 2-isocyanobenzoates with amines also provide a route to quinazolin-4-ones, proceeding through a proposed copper-coordinated intermediate. acs.org

A plausible reaction pathway for the synthesis of quinazolin-4(3H)-ones can also be initiated by the generation of an N-sulfonylketenimine from a reaction involving tosyl azide. This intermediate undergoes nucleophilic addition with a 2-aminobenzamide, leading to an intramolecular cascade addition and subsequent aromatization to form the desired quinazolin-4-one. nih.gov

Reactivity of C-Halogen Bonds (C-Br, C-I) in Cross-Coupling

The carbon-halogen bonds in this compound are key to its utility as a synthetic intermediate, particularly in transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C-6 and C-7 positions. The general order of reactivity for Csp²–halogen bonds in these reactions is C-I > C-Br >> C-Cl. nih.govresearchgate.net This differential reactivity is fundamental to achieving selective functionalization of dihalogenated substrates like this compound.

Halogenated quinazolinones are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions, which enable the introduction of aryl, vinyl, and alkynyl groups, respectively. mdpi.comresearchgate.net

Table 1: Common Cross-Coupling Reactions for Halogenated Quinazolinones

Reaction Name Coupling Partner Bond Formed
Suzuki-Miyaura Organoboron compounds C-C
Heck Alkenes C-C
Sonogashira Terminal alkynes C-C
Buchwald-Hartwig Amines, amides C-N
Stille Organostannanes C-C
Kumada Grignard reagents C-C

This table summarizes common cross-coupling reactions applicable to halogenated quinazolinones, facilitating the formation of diverse derivatives. mdpi.comnih.gov

Electronic and Steric Influences on Reactivity

The reactivity of the C-Br and C-I bonds in this compound is governed by a combination of electronic and steric factors. Electronically, the nature of the (hetero)arene and the effects of other substituents on the ring play a crucial role in determining the site of oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov In the quinazoline (B50416) system, the presence of nitrogen atoms influences the electron distribution within the ring. For instance, the C-4 position is often highly activated due to an α-nitrogen effect. mdpi.comnih.gov

Steric effects also significantly impact the success of cross-coupling reactions. The size and positioning of both the substituents on the quinazolinone ring and the ligands on the metal catalyst can influence reaction outcomes. princeton.edueurekalert.org For example, bulky ligands on the palladium catalyst can favor reaction at a less sterically hindered halogen. The interplay between electronic and steric factors is critical for controlling the regioselectivity of cross-coupling reactions. escholarship.org

Regioselectivity in Multi-Halogenated Systems

In a dihalogenated system like this compound, the inherent difference in the reactivity of the C-I and C-Br bonds allows for selective functionalization. The greater reactivity of the C-I bond means that cross-coupling reactions will preferentially occur at the C-6 position under carefully controlled conditions. This allows for the stepwise introduction of different functional groups at the C-6 and C-7 positions.

The regioselectivity of palladium-catalyzed cross-coupling reactions in polyhalogenated heterocycles can be predicted by considering factors that stabilize the transition state of the oxidative addition step. nih.gov The choice of catalyst, ligands, and reaction conditions can be tailored to favor reaction at one halogen over the other, enabling the synthesis of precisely substituted quinazolinone derivatives. nih.gov

Proton Tautomerism in Quinazolin-4-ol Systems

Quinazolin-4-ol systems can exist in different tautomeric forms, most commonly the keto (quinazolin-4(3H)-one) and enol (quinazolin-4-ol) forms. This tautomerism is a result of proton transfer. nih.gov In many heterocyclic compounds containing a carbonyl group adjacent to a nitrogen atom, the keto form is generally more stable and predominates. The presence of the quinazolin-4-one moiety can increase the acidity of α-hydrogens, facilitating keto-enol tautomerization. nih.gov

The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinazoline ring. beilstein-journals.orgnih.gov Understanding the predominant tautomeric form is crucial as it can affect the molecule's reactivity and biological activity. Spectroscopic techniques, such as NMR, can be used to study the tautomeric equilibrium in solution. nih.gov

Radical Reactions Involving Halogenated Quinazolinone Scaffolds

While ionic reactions like cross-coupling are prevalent for halogenated quinazolinones, radical reactions offer alternative pathways for functionalization. Free-radical halogenation is a known process for alkanes and alkyl-substituted aromatics, typically proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

In the context of quinazolinones, radical reactions can be used for C-H functionalization. For example, the direct C-H alkylation of quinazolinones has been achieved using radical precursors. chim.it While less common for the direct modification of C-halogen bonds on the aromatic ring, radical intermediates can be generated under specific conditions, such as through the use of radical initiators. wikipedia.org The development of such reactions for halogenated quinazolinones could provide novel synthetic routes to complex derivatives.

Influence of Halogen Substituents on Ring Stability and Aromaticity

The presence of bromine and iodine at the C-7 and C-6 positions, respectively, influences the electronic properties, stability, and intermolecular interactions of the quinazolin-4-ol ring system. Halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. beilstein-journals.org This can affect the crystal packing and interactions with biological macromolecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural elucidation.

¹H NMR: This technique would identify all unique proton environments in the 7-Bromo-6-iodo-quinazolin-4-ol molecule. The chemical shifts (δ) would indicate the electronic environment of each proton, with deshielding effects expected for protons on the aromatic rings due to the electronegativity of the nitrogen, bromine, and iodine atoms, as well as the carbonyl group. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR: This experiment would detect all unique carbon atoms in the molecule. The chemical shifts would provide insight into the type of carbon (e.g., aromatic, carbonyl) and its immediate electronic surroundings. The presence of the bromine and iodine substituents would also influence the chemical shifts of the carbons to which they are attached.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: This table is for illustrative purposes only as no experimental or predicted data is available.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 Data not available Data not available
H-5 Data not available Data not available
H-8 Data not available Data not available
C-2 - Data not available
C-4 - Data not available
C-4a - Data not available
C-5 - Data not available
C-6 - Data not available
C-7 - Data not available
C-8 - Data not available

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinazolinone ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS would be used to determine the precise molecular weight of this compound. This accurate mass measurement allows for the determination of the elemental formula, confirming the presence of bromine and iodine atoms through their characteristic isotopic patterns.

Table 2: Expected HRMS Data for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

Ion Calculated m/z
[M+H]⁺ Data not available

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion of this compound and inducing fragmentation. The analysis of the resulting fragment ions would provide valuable information about the compound's structure and the relative stability of its chemical bonds. The fragmentation pattern would be expected to show losses of halogen atoms and characteristic cleavages of the quinazolinone ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching (in the case of the -ol tautomer), C=O (carbonyl) stretching of the amide group, C=N and C=C stretching vibrations of the aromatic rings, and C-Br and C-I stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.

Table 3: Expected Vibrational Spectroscopy Data for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Data not available
C=O Stretch Data not available
C=N Stretch Data not available
Aromatic C=C Stretch Data not available
C-Br Stretch Data not available

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

No specific experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy of this compound has been reported in the reviewed literature. The photophysical properties, which are determined by the molecule's ability to absorb and emit light, remain uncharacterized.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases and the scientific literature did not yield any published X-ray crystallography data for this compound. Therefore, the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information, has not been determined. While crystal structures for related quinazoline (B50416) derivatives exist, this information cannot be directly extrapolated to confirm the solid-state structure of the title compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a reliable approach for predicting a wide range of molecular properties, including geometries, reaction energies, and vibrational frequencies for heterocyclic compounds. scirp.org For 7-Bromo-6-iodo-quinazolin-4-ol, DFT calculations, typically employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in understanding its fundamental chemical nature. scirp.orgirjweb.com

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scirp.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the ground state. scirp.org From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify the molecule's electronic properties. These descriptors provide a theoretical basis for predicting its behavior in chemical reactions. irjweb.com

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The reciprocal of hardness; indicates a higher reactivity.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons.
This table outlines key quantum chemical descriptors that can be calculated from the frontier molecular orbital energies obtained via DFT to predict the chemical behavior of this compound.

DFT calculations are highly effective for predicting the bond dissociation energies (BDEs) of carbon-halogen (C-X) bonds in halo-heterocycles. nih.gov The BDE is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase and is a direct measure of bond strength. ucsb.edu For this compound, calculating the BDEs for the C6-I and C7-Br bonds is crucial for predicting its regioselectivity in reactions such as palladium-catalyzed cross-coupling. nih.gov

Theoretical studies on similar 6,6-fused halo-heterocycles have shown that the site of reaction often corresponds to the carbon with the weakest C-X bond (i.e., the lowest BDE). nih.gov Generally, for aryl halides, the C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than C-Cl and C-F bonds. Therefore, it is predicted that reactions involving the cleavage of a carbon-halogen bond would preferentially occur at the C6-I position of this compound over the C7-Br position. This theoretical insight is invaluable for planning synthetic transformations and avoiding unwanted side products.

DFT methods can accurately predict spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. nih.govscielo.org.za By calculating the theoretical chemical shifts for a proposed structure of this compound and comparing them to experimental data, researchers can gain high confidence in its structural assignment. youtube.com

UV-Vis Spectroscopy: The nature of electronic transitions can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. scirp.orgscielo.org.za The calculations also provide the oscillator strength for each transition, indicating its intensity. This analysis helps to interpret the experimental spectrum by assigning specific electronic transitions (e.g., n→π* or π→π*) to the observed absorption bands for this compound. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids, in a simulated physiological environment. nih.govtandfonline.com These simulations typically employ force fields like AMBER (Assisted Model Building with Energy Refinement) or GAFF (General Amber Force Field) to define the potential energy of the system. nih.gov

MD simulations are a powerful tool for exploring the conformational flexibility of a molecule. For quinazolinone derivatives, understanding the preferred three-dimensional arrangement is key to its ability to fit into a protein's binding pocket. nih.gov An MD simulation, typically run for a duration of nanoseconds to microseconds, tracks the atomic positions over time. tandfonline.com

The stability of a particular conformation, especially when the ligand is bound to a protein, can be assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms over the course of the simulation. researchgate.net A stable RMSD plot, fluctuating around a low, constant value, indicates that the ligand has found a stable binding pose and is not undergoing major conformational changes. researchgate.netrsc.org This analysis provides insight into the most probable and energetically favorable conformations of this compound.

A primary application of MD simulations in drug discovery is to analyze the dynamic stability and nature of interactions between a ligand and its protein target. rsc.orgresearchgate.net After an initial binding pose is predicted by molecular docking, an MD simulation is run on the ligand-protein complex to refine this pose and observe its dynamic behavior. tandfonline.comnih.gov

Several analytical methods are used to interpret the MD trajectory and characterize the interactions:

Root Mean Square Fluctuation (RMSF): This is calculated for each protein residue to identify which parts of the protein are flexible and which are constrained upon ligand binding. High RMSF values in the binding site can indicate induced-fit effects. researchgate.net

Protein-Ligand Contact Analysis: The simulation trajectory is analyzed to determine the frequency and duration of specific types of interactions, such as hydrogen bonds, hydrophobic contacts, ionic bonds, and water bridges, between the ligand and key amino acid residues in the active site. researchgate.net This reveals which interactions are most critical for maintaining the stability of the complex.

Studies on other quinazolinone derivatives have shown that they commonly form hydrogen bonds and π-π stacking interactions within enzyme active sites. nih.gov For this compound, MD simulations can predict the specific residues it interacts with and the stability of these interactions over time, providing a detailed atomistic understanding of its mechanism of action.

Table 2: Analysis Methods in Molecular Dynamics Simulations

Analysis Type Metric Information Gained
System Stability Root Mean Square Deviation (RMSD)Assesses the conformational stability of the ligand in the binding pocket and the overall protein structure over time.
Residue Flexibility Root Mean Square Fluctuation (RMSF)Highlights the flexibility of individual amino acid residues, indicating which parts of the protein are affected by ligand binding.
Interaction Profiling Protein-Ligand Contact HistogramsQuantifies the occurrence of specific interactions (hydrogen bonds, hydrophobic contacts, water bridges) throughout the simulation.
This table summarizes common analyses performed on MD simulation trajectories to understand the dynamic behavior of a ligand-protein complex.

Molecular Docking Studies

Binding Affinity Prediction with Biological Targets

While specific molecular docking studies for this compound are not extensively available in the reviewed literature, studies on analogous 6-bromo quinazoline (B50416) derivatives provide insights into the potential binding affinities of this compound class with biological targets, such as the Epidermal Growth Factor Receptor (EGFR). For instance, molecular docking simulations of certain 6-bromo-quinazoline-4(3H)-one derivatives have shown calculated binding energies of -6.7 kcal/mol against EGFR. This suggests a favorable interaction and potential inhibitory activity. The quinazolinone scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. The presence and position of halogen atoms, such as bromine and iodine, can significantly influence the binding affinity through halogen bonding and other non-covalent interactions.

Table 1: Predicted Binding Affinities of Related Quinazoline Derivatives with EGFR

Compound Class Biological Target Predicted Binding Energy (kcal/mol)
6-Bromo-quinazoline-4(3H)-one derivatives EGFR -5.3 to -6.7

Note: This data is for structurally related compounds and is presented to infer the potential binding affinity of this compound.

Identification of Key Interacting Residues

Molecular docking studies on related quinazoline derivatives have identified key amino acid residues within the active site of EGFR that are crucial for binding. These interactions typically include hydrogen bonds, π-π stacking, and hydrophobic interactions. For example, the quinazolinone ring has been observed to form π-interactions with key residues such as Lys745 and the gatekeeper residue Met790 in mutated EGFR. The phenyl moiety often engages in π-stacking interactions with residues like Asp855.

Furthermore, hydrogen bonding is a critical component of the binding mode for many quinazoline-based inhibitors. In studies of similar compounds, hydrogen bonds have been observed with residues like Cys773 and Met769. Alkyl and π-alkyl interactions with residues such as Val702, Ala719, Leu764, and Leu820 also contribute to the stability of the ligand-protein complex. It is plausible that this compound would engage in similar interactions, with the nitrogen atoms in the quinazoline ring acting as hydrogen bond acceptors and the bicyclic system participating in π-interactions. The bromo and iodo substituents could potentially form halogen bonds with suitable acceptor atoms in the protein's active site, further anchoring the molecule.

Table 2: Potential Key Interacting Residues for Quinazoline Scaffolds in EGFR

Interaction Type Key Amino Acid Residues
π-Interactions Lys745, Met790, Asp855
Hydrogen Bonds Cys773, Met769
Alkyl and π-Alkyl Interactions Val702, Ala719, Leu764, Lys721, Met742, Leu820, Leu694

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For quinazolin-4(3H)-one derivatives, QSAR studies have been conducted to elucidate the structural requirements for their activity as tyrosine kinase inhibitors. These studies typically involve the calculation of various molecular descriptors, including constitutional, topological, and quantum chemical parameters. Multiple linear regression is a common statistical method used to build the QSAR models.

A representative QSAR model for a series of 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors might take the form of an equation where the biological activity (e.g., pMIC) is a function of several descriptors. For instance:

pMIC = c₀ + c₁κ₁ - c₂χ³ - c₃μT - c₄μx - c₅*qN

Where κ₁ and χ³ are shape indices, μT and μx are dipole moments, and qN is the net charge on a nitrogen atom. Such models highlight the importance of molecular shape and electronic properties in determining the inhibitory activity of these compounds. While a specific QSAR model for this compound has not been reported, the general findings from related quinazolinones suggest that the electronic effects and steric properties of the bromo and iodo substituents at positions 7 and 6, respectively, would be significant parameters in any predictive model of its biological activity.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (excluding clinical)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of their pharmacokinetic profile. For quinazolin-4-one derivatives, computational tools are employed to predict parameters that are crucial for drug-likeness.

One of the most common filters used is Lipinski's rule of five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. For this compound, the predicted properties generally fall within the acceptable range for oral bioavailability.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Parameter Predicted Value Lipinski's Rule of Five Guideline
Molecular Weight 350.94 g/mol < 500
LogP (octanol-water partition coefficient) ~3.5-4.0 < 5
Hydrogen Bond Donors 1 < 5
Hydrogen Bond Acceptors 3 < 10

Note: LogP values are estimations from various computational models and can vary.

Further in silico predictions for quinazoline derivatives often include parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. Studies on similar compounds suggest that quinazolinones generally exhibit good intestinal absorption. BBB penetration can be variable and is influenced by factors such as lipophilicity and the presence of polar functional groups. The potential for metabolism by CYP enzymes is also a critical consideration, as this can affect the compound's half-life and potential for drug-drug interactions. Computational models can predict which CYP isoforms are most likely to metabolize the compound.

Structure Activity Relationship Sar and Rational Drug Design Approaches

Influence of Halogen Substituents (Bromine and Iodine) on Biological Activity

Halogen atoms, particularly bromine and iodine, play a pivotal role in determining the pharmacological profile of quinazolinone derivatives. nih.gov Their presence can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity. The introduction of halogens into the quinazolinone aromatic ring is a well-tolerated modification that can enhance biological activity. acs.org For instance, studies on various quinazolinone derivatives have shown that halogen substitution can lead to potent anticancer and antimicrobial agents. nih.govnih.govmdpi.com

The position of halogen substituents on the quinazolinone ring is a critical determinant of biological efficacy. SAR studies have consistently revealed that substitutions at positions 6, 7, and 8 of the quinazolinone core are significant for various pharmacological activities. nih.govnih.govnih.gov

Specifically for antimicrobial activity, the presence of halogen atoms at positions 6 and 8 has been shown to be advantageous. nih.gov For example, the substitution of iodine at the 6th and 8th positions of the quinazolinone nucleus has been found to significantly enhance antibacterial activity. nih.govnih.gov This is attributed to increased lipophilicity and surface area, which can improve absorption and distribution of the molecule. nih.gov In the case of 7-Bromo-6-iodo-quinazolin-4-ol, the halogens are located at adjacent positions 6 and 7. This specific arrangement can influence the electronic distribution and steric profile of the molecule, potentially leading to unique interactions with target proteins. Research on receptor-interacting protein kinases (RIPKs) has demonstrated that tuning substitutions at positions 6 and 7 of the quinazoline (B50416) scaffold can lead to significant changes in potency and selectivity. nih.gov

Table 1: Effect of Halogen Position on Quinazolinone Activity

Position of Halogen(s) Observed Effect on Biological Activity Reference
6 and 8 Significant improvement in antibacterial activity. nih.gov nih.govnih.gov
6 and 7 Can be tuned to alter potency and selectivity against kinases like RIPK2/3. nih.gov nih.gov

Halogen bonding is a non-covalent interaction analogous to hydrogen bonding, where a polarized halogen atom acts as a Lewis acid. nih.gov This interaction has emerged as a significant force in molecular recognition and is increasingly utilized in drug design. researchgate.net In protein-ligand complexes, halogen bonds can contribute to both the affinity and specificity of an inhibitor. nih.gov

The iodine and bromine atoms in this compound are capable of forming such bonds. The iodine atom, being larger and more polarizable, is a particularly strong halogen bond donor. These interactions typically involve the halogen atom and an electron-rich atom like oxygen or sulfur on a protein receptor. mdpi.com X-ray crystal structures of protein kinases with halogenated ligands have provided clear evidence of the role of halogen bonds in inhibitor recognition. nih.gov The specific geometry of the C-I/Br···O/S interaction can be crucial for stabilizing the ligand in the binding pocket, thereby enhancing its inhibitory activity.

Impact of Substitutions at Various Positions (C2, C3, C4) on Activity

Modifications at the C2, C3, and C4 positions of the quinazolinone ring are fundamental to SAR exploration.

Position C2: Substituents at the C2 position are essential for modulating activity. The introduction of methyl, amine, or thiol groups, as well as substituted aromatic rings, has been shown to be critical for antimicrobial properties. nih.gov For anticancer activity, the nature of the C2 substituent can influence kinase inhibitory potency. rsc.orgresearchgate.net For instance, novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives have been designed as multi-kinase inhibitors. rsc.orgresearchgate.net

Position C3: The C3 position is frequently modified to explore SAR. The addition of different heterocyclic moieties or substituted aromatic rings at this position can significantly increase pharmacological activity. nih.govnih.gov In many active compounds, a substituted aromatic ring at the N3 position is a key feature for potent biological effects. nih.gov

Position C4: The C4 position of the quinazolinone core, which features a hydroxyl group in this compound (the keto tautomer is quinazolin-4-one), is crucial. The oxygen atom is a key hydrogen bond acceptor. In related quinazoline structures (not quinazolinones), substitution at the C4 position, often with amine or substituted amine groups, can improve antimicrobial activities. nih.gov However, achieving regioselective replacement at the C2 position is often more challenging than at the C4 position in aromatic nucleophilic substitutions. nih.gov

Table 2: General SAR at C2, C3, and C4 Positions of Quinazolinones

Position Common Substitutions Impact on Activity Reference
C2 Methyl, Thiol, Pyridinyl groups Essential for antimicrobial and anticancer (kinase inhibition) activities. nih.gov nih.govrsc.orgmdpi.com
C3 Substituted aromatic rings, Heterocycles Often required for potent antimicrobial and anticancer effects. nih.gov nih.govnih.gov

Development of Privileged Structures within Quinazolinone Framework

The quinazoline and quinazolinone cores are considered "privileged structures" in drug discovery. nih.govmdpi.com This concept describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. mdpi.com Their structural rigidity, synthetic accessibility, and ability to present substituents in a well-defined three-dimensional space contribute to their success. nih.gov

The quinazoline framework can be modified to design selective inhibitors for various targets, including enzymes like trypanothione reductase, making it a valuable template for developing antiparasitic agents. nih.gov The development of drugs like Gefitinib (B1684475) and Erlotinib, which are quinazoline derivatives used as anticancer agents, underscores the therapeutic importance of this scaffold. nih.gov The di-halogenated pattern of this compound represents a specific decoration of this privileged core, aimed at achieving enhanced or novel biological activities.

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound.

The quinazolinone core is an ideal candidate for FBDD. It can serve as a starting fragment that is subsequently elaborated. For example, a fragment-based approach involving docking and growing strategies has been successfully used to design novel quinazolinone derivatives as inhibitors of human acrosin, a target for male contraceptives. nih.gov In this strategy, the quinazolinone core provides the initial binding interactions, primarily through hydrogen bonding and hydrophobic interactions, which are then optimized by adding substituents at key positions. nih.gov The this compound structure itself can be considered a decorated fragment, with the bromine and iodine atoms serving as vectors for further chemical exploration or as key interaction points themselves.

De Novo Design and Library Synthesis for SAR Exploration

De novo design involves the computational creation of novel molecular structures with a desired biological activity. This approach, combined with library synthesis, allows for a broad exploration of the chemical space around a core scaffold like quinazolinone.

The synthesis of quinazolinone-templated libraries has been employed to discover compounds with cytotoxic activity. nih.gov By creating a diverse set of derivatives through combinatorial chemistry, researchers can systematically probe the SAR of the quinazolinone scaffold. nih.gov For example, three series of quinazolinone derivatives containing hydrazone structures were designed and synthesized to explore their antitumor activities, leading to the identification of a lead compound for further development. Such library-based approaches are essential for understanding the complex interplay between different substituents on the quinazolinone ring and for optimizing properties like potency, selectivity, and pharmacokinetic profiles.

Biological Activity and Pharmacological Potential Non Clinical

Anticancer and Cytotoxic Activities

Quinazoline (B50416) derivatives have been extensively investigated for their potential as anticancer agents, with several compounds, such as Gefitinib (B1684475) and Erlotinib, receiving FDA approval for cancer treatment. nih.govnih.gov Research into bromo-substituted quinazolinones continues to reveal promising cytotoxic and antiproliferative effects. nih.gov

The anticancer potential of bromo-quinazoline derivatives has been demonstrated through in vitro assays against various human cancer cell lines. A study focusing on a series of novel 6-bromo-quinazoline-4(3H)-one derivatives revealed their antiproliferative effects against the MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines. nih.gov

One of the most potent compounds from this series, designated 8a , which features an aliphatic linker to a thiol group, exhibited significant cytotoxic activity. nih.gov The half-maximal inhibitory concentration (IC₅₀) values indicated that this compound was more potent against the MCF-7 cell line than the established anticancer drug Erlotinib. nih.gov Notably, the synthesized compounds showed less cytotoxicity toward the normal (non-tumorigenic) MRC-5 cell line, suggesting a degree of selectivity for cancer cells. nih.gov The IC₅₀ values for compound 8a and control drugs are detailed below. nih.gov

Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of a 6-Bromo-quinazoline Derivative

Compound MCF-7 SW480 MRC-5 (Normal Cell Line)
Compound 8a 15.85 ± 3.32 17.85 ± 0.92 84.20 ± 1.72
Erlotinib >30 9.9 ± 0.14 >100
Cisplatin 8.85 ± 0.21 10.32 ± 1.43 1.85 ± 0.12
Doxorubicin (B1662922) 0.95 ± 0.07 1.35 ± 0.11 0.85 ± 0.05

Data sourced from a study on 2-thio-substituted 6-bromo-quinazoline-4(3H)-one derivatives. nih.gov

Another related compound, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), also demonstrated significant cytotoxic activity against human glioblastoma cell lines U373 and U87 at micromolar concentrations. nih.govresearchgate.net

A primary mechanism through which many quinazoline-based anticancer agents exert their effect is the inhibition of protein kinases crucial for cancer cell proliferation and survival. nih.gov The Epidermal Growth Factor Receptor (EGFR) is a well-established target for this class of compounds. nih.govnih.govbiorxiv.org EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth. nih.govbiorxiv.org

Quinazoline derivatives, including FDA-approved drugs like gefitinib and erlotinib, are designed to inhibit EGFR. nih.gov Molecular docking studies on 6-bromo-quinazoline derivatives have further explored their binding affinity against both wild-type and mutated EGFR. nih.gov These studies suggest that substitutions at the 3-position of the quinazoline ring can lead to cytotoxic activities through EGFR inhibition. nih.gov

In addition to EGFR, the Kirsten rat sarcoma (KRAS) viral oncogene homolog is another critical target in cancer therapy. nih.govgoogle.com Mutations in KRAS, such as G12D, are common drivers of various cancers, including pancreatic ductal adenocarcinoma. nih.gov While research on direct inhibition of KRAS by 7-Bromo-6-iodo-quinazolin-4-ol is not specified, pharmacological studies have shown that co-targeting KRAS G12D with pathways involving EGFR can lead to enhanced anti-tumor activity. nih.gov This highlights the potential for combination therapies and the development of dual-target inhibitors. The development of potent and selective non-covalent KRAS G12D inhibitors, such as MRTX1133, represents a significant advancement in targeting this previously challenging mutation. nih.gov

Beyond target inhibition, bromo-substituted heterocyclic compounds have been shown to induce cancer cell death through fundamental cellular processes like cell cycle arrest and apoptosis. mdpi.comnih.govnih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disruption of this process can halt the proliferation of cancer cells. Studies on various cytotoxic compounds show that they can induce cell cycle arrest, often at the G2/M phase transition. mdpi.comnih.govnih.gov This arrest is typically associated with the downregulation of key regulatory proteins such as Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.comnih.gov For instance, a synthetic bromo-stilbene derivative was found to cause arrest at the G2/M phase in human lung cancer cells. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. mdpi.com A hallmark of many anticancer agents is their ability to trigger this process. The novel quinazoline derivative WHI-P154 was shown to cause apoptotic cell death in glioblastoma cells. nih.govresearchgate.net The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic pathways. mdpi.com Key events in the intrinsic pathway include the release of cytochrome c from the mitochondria, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), and the cleavage of proteins like poly (ADP-ribose) polymerase (PARP). mdpi.com This process is also regulated by the balance of pro-apoptotic (e.g., Bak, p53) and anti-apoptotic (e.g., Bcl-xL) proteins. mdpi.comnih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

The quinazolinone scaffold is also recognized for its antimicrobial properties. nih.gov Research has demonstrated that bromo-substituted quinazolin-4-ones possess activity against a variety of bacterial and fungal pathogens. nih.govresearchgate.net

Derivatives of 6-bromo-quinazolin-4-one have been evaluated for their antibacterial and antifungal activities. nih.gov In one study, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were tested against several microbial strains using the cup-plate agar (B569324) diffusion method. nih.gov

The compounds exhibited significant activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), a Gram-negative bacterium (Pseudomonas aeruginosa), and fungal species (Candida albicans, Aspergillus niger). nih.gov The activity of some derivatives was comparable to that of standard antimicrobial drugs. nih.gov Furthermore, quinazolinone derivatives conjugated with silver nanoparticles have shown enhanced antibacterial efficacy against multi-drug resistant strains such as Escherichia coli K1 and Klebsiella pneumoniae. semanticscholar.org

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of 6-Bromo-Quinazolin-4-One Derivatives

Organism Compound 2b Compound 2c Compound 2d Standard Drug
Bacillus subtilis 18 15 16 20 (Streptomycin)
Staphylococcus aureus 17 16 17 18 (Streptomycin)
Pseudomonas aeruginosa 14 15 14 16 (Streptomycin)
Candida albicans 18 17 15 20 (Griseofulvin)
Aspergillus niger 16 17 18 22 (Griseofulvin)

Data from Murti et al. (2011), showing selected compounds with significant activity. nih.gov

Another study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated its potent antifungal effects against various plant pathogenic fungi, with EC₅₀ values ranging from 17.47 to 70.79 μg/mL. researchgate.net

The mechanisms underlying the antimicrobial effects of quinazoline derivatives involve interference with essential microbial structures and metabolic processes. One study investigated the mode of action of 6-bromo-4-ethoxyethylthio quinazoline against the fungus Gibberella zeae. researchgate.net Treatment with the compound led to a decrease in several key cellular components, including:

Mycelial reducing sugar

Chitosan

Soluble protein

Pyruvate content researchgate.net

A decline in chitinase (B1577495) activity was also observed. researchgate.net Since chitin (B13524) is a vital component of the fungal cell wall, its disruption or the inhibition of related enzymes can compromise cellular integrity. Other studies on different sets of quinazoline derivatives have pointed to the inhibition of chitin synthase as a potential mechanism of antifungal action. researchgate.net For antibacterial action, a common mechanism for various antimicrobial agents is the disruption of the cell membrane, leading to increased permeability and cell death. epa.gov

Anti-Inflammatory Activities

Comprehensive searches of scientific literature and databases did not yield specific studies on the anti-inflammatory activities of this compound. While the broader class of quinazolinone derivatives has been investigated for anti-inflammatory properties, no research dedicated to this particular compound was identified.

Inhibition of Inflammatory Mediators (e.g., 4JQA protein, COX-2)

There is no available scientific data concerning the inhibitory effects of this compound on specific inflammatory mediators such as the 4JQA protein or cyclooxygenase-2 (COX-2). Research into the mechanism of action regarding inflammation for this compound has not been published.

Other Pharmacological Activities

Investigations into other potential pharmacological applications of this compound have not been reported in the available scientific literature. The following subsections detail the lack of specific findings in key therapeutic areas.

Anticonvulsant Activity

No studies were found that specifically evaluate the anticonvulsant properties of this compound. Although various quinazolinone derivatives have been explored for their potential in managing seizures, this specific compound has not been the subject of such research.

Antimalarial Activity

There is no published research on the antimalarial activity of this compound. Its potential as a therapeutic agent against malaria-causing parasites has not been investigated.

Antihypertensive Activity

A review of the scientific literature revealed no studies concerning the antihypertensive effects of this compound. Its impact on blood pressure regulation remains unexamined.

Antidiabetic Activity

There is no available data on the antidiabetic potential of this compound. Research into its effects on blood glucose levels or its relevance to diabetes treatment has not been conducted.

Antioxidant Properties

There is currently no available scientific data from non-clinical studies that investigates or establishes the antioxidant properties of this compound. Research into the potential radical scavenging activity or the ability of this specific compound to inhibit oxidative stress has not been reported in the reviewed literature.

Anti-HIV and Antiviral Activity

No specific studies on the anti-HIV or broader antiviral activity of this compound have been found in the public domain. Consequently, there is no information regarding its efficacy or mechanism of action against HIV or other viruses.

Inhibitory Effects on Enzymes (e.g., thymidylate synthase, PARP, tyrosine kinase, ABCG2)

There is no specific information available from non-clinical research on the inhibitory effects of this compound on enzymes such as thymidylate synthase, poly (ADP-ribose) polymerase (PARP), tyrosine kinases, or ATP-binding cassette subfamily G member 2 (ABCG2). While the broader class of quinazoline derivatives has been investigated for such inhibitory activities, data pertaining solely to the 7-bromo-6-iodo substituted variant is not available.

Medicinal Chemistry Applications and Drug Discovery Potential

Quinazolinones as Pharmacophores in Approved Drugs

The quinazolin-4-one core is a key pharmacophore present in numerous drugs approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies. nih.gov Its rigid, bicyclic structure provides a stable platform for orienting various substituents in three-dimensional space to achieve specific interactions with biological targets. This scaffold has been successfully integrated into drugs for a range of diseases, from cancer to hypertension. mdpi.comnih.gov

The versatility of the quinazolinone ring system allows it to serve as a foundational element in molecules targeting diverse biological pathways. For instance, its derivatives have been developed as potent kinase inhibitors, sedative-hypnotics, and diuretics. nih.govmdpi.commdpi.com The success of these established drugs underscores the therapeutic potential of new derivatives like 7-Bromo-6-iodo-quinazolin-4-ol.

Table 1: Examples of Approved Drugs Featuring the Quinazolinone/Quinazoline (B50416) Scaffold

Drug Name Therapeutic Class Mechanism of Action
Gefitinib (B1684475) Antineoplastic EGFR Tyrosine Kinase Inhibitor
Erlotinib Antineoplastic EGFR Tyrosine Kinase Inhibitor
Lapatinib Antineoplastic Dual EGFR and HER2 Tyrosine Kinase Inhibitor
Prazosin (B1663645) Antihypertensive Alpha-1 Adrenergic Receptor Blocker
Doxazosin (B1670899) Antihypertensive Alpha-1 Adrenergic Receptor Blocker
Alfuzosin Benign Prostatic Hyperplasia Alpha-1 Adrenergic Receptor Blocker
Methaqualone Sedative-Hypnotic GABAergic (GABA-A Receptor Modulator)

| Quinethazone | Diuretic | Thiazide-like Diuretic |

This table presents a selection of drugs to illustrate the diverse applications of the quinazoline and quinazolinone pharmacophores.

Lead Compound Identification and Optimization

A lead compound is a chemical entity that demonstrates promising therapeutic activity and serves as the starting point for drug development. slideshare.net this compound represents a potential lead compound due to the known biological activities of the quinazolinone class. The process of drug discovery involves optimizing this lead to enhance its efficacy, selectivity, and pharmacokinetic properties. slideshare.netnih.gov

The halogen atoms on this compound are particularly significant for lead optimization. They can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein. researchgate.net Furthermore, these positions are amenable to a variety of synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic exploration of the structure-activity relationship (SAR). researchgate.net

Key optimization strategies for a lead like this compound would involve:

Modification at positions 2 and 3: SAR studies have shown that introducing various substituents at the 2 and 3-positions of the quinazolinone ring can significantly modulate pharmacological activity. nih.govnih.gov

Exploitation of Halogen Substituents: The bromo and iodo groups can be replaced with other functional groups to fine-tune the molecule's electronic and steric properties, potentially improving its interaction with a biological target.

Physicochemical Property Enhancement: Modifications can be made to improve properties like solubility, metabolic stability, and cell permeability, which are crucial for a successful drug candidate. nih.gov

Targeting Specific Biological Pathways and Receptors

Quinazolinone derivatives are renowned for their ability to inhibit a variety of enzymes and block specific receptors, making them valuable in treating complex diseases like cancer. nih.govmdpi.commdpi.com The specific substitution pattern of this compound could confer selectivity for particular biological targets.

Enzyme Inhibition:

Tyrosine Kinases: Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comresearchgate.net The quinazolinone core mimics the adenine (B156593) region of ATP, blocking the enzyme's catalytic activity. Halogen substitutions on the scaffold can enhance the potency and selectivity of this inhibition.

Poly(ADP-ribose) Polymerase (PARP): Quinazolinone derivatives have been investigated as inhibitors of PARP, an enzyme critical for DNA repair in cancer cells. nih.gov

Phosphoinositide 3-kinases (PI3K): The quinazoline structure is also found in inhibitors of the PI3K pathway, which is often dysregulated in cancer. researchgate.net

Receptor Antagonism:

Adrenergic Receptors: Drugs like prazosin and doxazosin are quinazoline derivatives that act as antagonists of alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure. nih.govupdatepublishing.com

The 7-bromo and 6-iodo substitutions on the quinazolinone core of the title compound could play a crucial role in directing its activity towards specific kinase or receptor subtypes, potentially leading to a more targeted therapeutic effect with fewer side effects.

Table 2: Biological Targets of Quinazolinone Derivatives

Target Class Specific Target Example Therapeutic Area
Kinases EGFR, VEGFR, HER2, PI3K Oncology
DNA Repair Enzymes PARP-1 Oncology
G-Protein Coupled Receptors Alpha-1 Adrenergic Receptors Hypertension, BPH
Other Enzymes Dihydrofolate Reductase (DHFR) Infectious Diseases

| Microtubules | Tubulin Polymerization | Oncology |

Prodrug Strategies and Bioreversible Derivatives

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. This strategy is often employed to overcome issues with the parent drug, such as poor solubility, low bioavailability, or instability.

The quinazolin-4-ol structure of this compound is well-suited for prodrug design. The hydroxyl group at the 4-position can be modified to create bioreversible derivatives. For example:

Ester Prodrugs: The hydroxyl group can be esterified to form esters that are more lipophilic, potentially enhancing oral absorption. These esters can then be cleaved by esterase enzymes in the blood or tissues to release the active this compound.

Phosphate (B84403) Prodrugs: Converting the hydroxyl group into a phosphate ester can dramatically increase aqueous solubility, making the compound suitable for intravenous administration. Alkaline phosphatase enzymes in the body can then hydrolyze the phosphate group to regenerate the active drug.

These strategies allow for the fine-tuning of the pharmacokinetic profile of the lead compound without altering its fundamental pharmacophore, thereby improving its potential for clinical success.

Considerations for Druggability

"Druggability" refers to the likelihood of a compound being developed into a successful drug. It encompasses a range of properties beyond just biological activity, including synthetic accessibility and favorable physicochemical characteristics.

For this compound, several factors contribute to its potential druggability:

Synthetic Tractability: The synthesis of the quinazolinone core is well-established, with multiple reliable methods available, such as the Niementowski synthesis. mdpi.com The introduction of halogen atoms can be achieved through various established synthetic routes.

Modulation of Physicochemical Properties: The bromine and iodine atoms significantly influence the molecule's lipophilicity. This property can be further modulated through synthetic modifications at other positions on the ring to achieve an optimal balance for absorption, distribution, metabolism, and excretion (ADME).

Metabolic Stability: Halogenation can sometimes block sites of metabolism, potentially increasing the half-life of a drug. The specific positions of the bromo and iodo groups could enhance the metabolic stability of the quinazolinone core.

Derivatives, Analogues, and Lead Optimization Strategies

Synthesis of Novel Quinazolin-4-ol Derivatives

The synthesis of novel derivatives from a parent scaffold is a fundamental strategy in drug discovery to explore structure-activity relationships (SAR). For the quinazolin-4-ol core, a multitude of synthetic methods have been developed, which can be adapted for 7-Bromo-6-iodo-quinazolin-4-ol. These methods often focus on modifications at the N1, N3, and C2 positions of the quinazoline (B50416) ring system.

Researchers have utilized various techniques, including microwave-assisted reactions, metal-mediated catalysis, and phase-transfer catalysis, to efficiently generate libraries of quinazoline derivatives. nih.govresearchgate.net For instance, N-alkylation at the N3 position is a common strategy. A series of 2,3-disubstituted 4(3H)-quinazolin-4-ones were synthesized using a combination of microwave irradiation and phase-transfer catalysis, demonstrating an efficient and environmentally friendly approach. nih.gov Another approach involves the reaction of 5-bromo anthranilic acid with acetic anhydride, followed by treatment with hydrazine (B178648) hydrate, to form a 3-amino-6-bromo-2-methylquinazolin-4(3H)-one intermediate. This intermediate can then undergo further reactions, such as Schiff base formation and subsequent treatment with chloroacetyl chloride, to yield a variety of derivatives. researchgate.net

One-pot, multi-component reactions have also proven effective. A one-pot synthesis of imidazo[1,2-c]quinazoline derivatives from nitro-compounds has been reported, showcasing the versatility of the quinazoline core in constructing more complex heterocyclic systems. nih.gov Similarly, a patent describes a one-step reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine (B1211174) acetate (B1210297) to prepare 7-bromo-6-chloro-4(3H)-quinazolinone, a structurally related compound, highlighting a process suitable for industrial-scale production. google.com These established synthetic routes provide a robust framework for creating a diverse range of derivatives from this compound for biological evaluation.

Table 1: Selected Synthetic Methodologies for Quinazolinone Derivatives

Methodology Key Reagents/Conditions Positions Modified Example Outcome Reference
Microwave & Phase-Transfer Catalysis Tetrabutylammonium benzoate (B1203000) (TBAB), Microwave N3 N-alkylation and condensation products nih.gov
Multi-step Synthesis 5-bromo anthranilic acid, hydrazine hydrate, aromatic aldehydes N3, C2 3-substituted-6-bromo-2-methylquinazolin-4(3H)-ones researchgate.net
One-Pot Reaction Nitro-compounds, Zinc Ring fusion Imidazo[1,2-c]quinazoline derivatives nih.gov
Industrial Process 2,4-dibromo-5-chlorobenzoic acid, formamidine acetate Ring formation 7-bromo-6-chloro-4(3H)-quinazolinone google.com

Isosteres and Bioisosteres for Property Modulation

For this compound, the halogen atoms at positions 6 and 7 are prime candidates for bioisosteric replacement.

Halogen Swapping: The bromine (Br) and iodine (I) atoms could be replaced with other halogens like chlorine (Cl) or fluorine (F), or with trifluoromethyl (CF₃) or cyano (CN) groups. These changes would alter the electronic properties and lipophilicity of the benzene (B151609) portion of the scaffold, potentially affecting receptor interactions and metabolic stability.

Ring Isosteres: The benzene ring itself could be replaced with a heteroaromatic ring, such as pyridine (B92270) or thiophene, to introduce new hydrogen bonding opportunities and alter the molecule's polarity.

Functional Group Isosteres: The hydroxyl group of the quinazolin-4-ol tautomer (or the keto group in the quinazolin-4-one form) could be replaced with other groups like -NH₂, -SH, or -CH₂OH to explore different interactions with biological targets.

By systematically applying these replacements, medicinal chemists can modulate the compound's properties to improve its drug-like characteristics.

Scaffold Hopping and Hybridization Approaches

Scaffold hopping and molecular hybridization are advanced strategies to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D arrangement of the essential binding groups. This can lead to new intellectual property and improved pharmacological profiles. For the quinazoline scaffold, this approach has been used to transition from other heterocyclic cores. For example, a scaffold hopping strategy was successfully employed to move from a quinoline (B57606) core to a quinazoline scaffold, resulting in the identification of potent NorA efflux pump inhibitors in Staphylococcus aureus. nih.gov This work demonstrated that the nitrogen at position 3 in the quinazoline ring could enhance inhibitory activity while reducing human cell toxicity compared to the original quinoline scaffold. nih.gov

Molecular hybridization is a technique where two or more pharmacologically active molecules are covalently linked to create a single hybrid compound. nih.gov This strategy aims to produce molecules with dual or synergistic activity, potentially targeting multiple biological pathways simultaneously. researchgate.netnih.gov The quinazolinone nucleus is a popular scaffold for hybridization.

Quinazolinone-Pyridinone Hybrids: A novel series of hybrids combining quinazolin-4-one and 3-cyanopyridin-2-one moieties were developed as dual inhibitors of EGFR and BRAFV600E for their antiproliferative activity. nih.gov

Quinazolinone-Pyran Hybrids: In another study, quinazolin-4-one derivatives were hybridized with a pyran moiety, leading to compounds with potent cytotoxicity against various cancer cell lines. researchgate.net

These approaches offer rational pathways to modify the this compound core, either by replacing it entirely while preserving key interactions or by combining it with other bioactive fragments to create novel therapeutic agents. nih.govresearchgate.net

Table 2: Examples of Quinazolinone Hybridization

Hybrid Partner Target/Activity Key Finding Reference
3-Cyanopyridin-2-one Dual EGFR/BRAFV600E Inhibition Hybrids showed significant antiproliferative activity in cancer cell lines. nih.gov
Pyran Moiety Anticancer (EGFR TK) A hybrid compound was 24 times more potent than doxorubicin (B1662922) on the HCT116 cell line. researchgate.net
Thiazole, Triazole, etc. Various (Anticancer, Antimicrobial) Hybridization can improve pharmacological activity by interacting with multiple biological targets. nih.gov

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a high-throughput approach used to synthesize a large number of different but structurally related molecules in a short period. This technique is invaluable for rapidly exploring the chemical space around a core scaffold like quinazoline to identify new bioactive compounds.

The synthesis of quinazoline-based libraries has been well-established. One method involves the solid-phase synthesis of 2,4-diaminoquinazoline libraries. acs.org This process starts with a polymer-bound amine, which reacts with a dichloroquinazoline, followed by the displacement of the second chlorine with another amine, allowing for the introduction of diversity at two positions. acs.org

Another powerful method is the three-component Niementowski quinazoline synthesis. This reaction can be used to generate vast virtual libraries. For example, a library of 94 million products was enumerated from a pool of 376 aminobenzoic acids, 500 primary amines, and 500 carboxylic acids. researchgate.net Such large libraries can be screened virtually to identify molecules with the highest similarity to a query molecule, significantly accelerating the discovery process. researchgate.net

These combinatorial approaches could be readily adapted for this compound. By using a 2-amino-4-bromo-5-iodobenzoic acid precursor, a focused library could be synthesized with diverse substitutions at the C2 and N3 positions, enabling a rapid SAR exploration to identify derivatives with enhanced biological activity.

Chemical Space Exploration for Enhanced Bioactivity

Exploring the chemical space of a scaffold involves synthesizing and testing a wide array of derivatives to understand how structural modifications affect biological activity. The quinazoline scaffold has been extensively explored, leading to the discovery of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comnih.gov This vast body of research provides a roadmap for exploring the potential of this compound.

The goal of chemical space exploration is to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. Medicinal chemists achieve this by introducing various active groups onto the quinazoline moiety. nih.gov For example, studies have shown that:

Substitutions at the C2 and N3 positions are critical for tuning the biological activity of quinazolin-4-ones. nih.gov

The addition of acylhydrazone groups can confer significant antibacterial and antifungal activity. nih.gov

Hybridizing with other heterocyclic rings can lead to dual-action inhibitors with enhanced potency against specific targets like protein kinases. nih.gov

By leveraging established synthetic methods, combinatorial library design, and a deep understanding of the SAR of the broader quinazoline class, the chemical space around this compound can be systematically explored. This process is essential for unlocking its full therapeutic potential and developing novel drug candidates.

Green Chemistry and Sustainable Synthesis Approaches

Solvent-Free Reactions and Mechanochemical Synthesis

Solvent-free reactions and mechanochemistry represent a significant advancement in green synthesis by minimizing or eliminating the use of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. slideshare.net Mechanochemistry, in particular, utilizes mechanical force, such as grinding or milling, to initiate chemical reactions. acs.org

Mechanochemical synthesis of quinazolin-4(3H)-ones has been successfully demonstrated using ball milling. This technique involves the reaction of 2-aminobenzamides with aldehydes and an oxidizing agent like o-iodoxybenzoic acid (IBX) under solvent-free conditions. The high-energy collisions within the ball mill provide the necessary activation energy for the reaction, often leading to high yields in a short amount of time. This approach is particularly noteworthy for its control over highly exothermic reactions that can be hazardous under traditional solution-phase conditions.

Another solvent-free approach involves heating a mixture of reactants in the presence of a solid catalyst. For instance, the condensation of 2-aminobenzoic acid esters, ortho esters, and aromatic amines can be catalyzed by inexpensive and readily available reagents like ammonium chloride under solvent-free conditions to produce quinazolinones in good to excellent yields. researchgate.net Montmorillonite K-10 clay has also been used as an efficient and reusable catalyst for the solvent-free synthesis of quinazolin-4(3H)-one derivatives. slideshare.net These methods reduce waste associated with solvent use and simplify product purification.

Table 1: Comparison of Solvent-Free Methods for Quinazolinone Synthesis

MethodReactantsCatalyst/ReagentKey AdvantagesReference
Mechanochemical Synthesis (Ball Milling)2-Aminobenzamides, Aldehydeso-Iodoxybenzoic acid (IBX)Solvent-free, controlled reactivity, fair yields. acs.org
Thermal, Catalyst-Mediated2-Aminobenzoic acid esters, Ortho esters, Aromatic aminesAmmonium chlorideInexpensive catalyst, high atom economy, good to excellent yields. researchgate.net researchgate.net
Clay CatalysisAnthranilic acid, AmidesMontmorillonite K-10Reusable catalyst, solvent-free, good yields. slideshare.net slideshare.net

Use of Deep Eutectic Solvents (DES) as Catalysts/Media

Deep Eutectic Solvents (DESs) have emerged as a class of green solvents with significant potential to replace traditional volatile organic compounds. arkat-usa.org DESs are mixtures of hydrogen bond donors (e.g., urea, tartaric acid) and hydrogen bond acceptors (e.g., choline chloride) that form a eutectic mixture with a melting point much lower than the individual components. arkat-usa.orgnih.gov They are attractive for chemical synthesis due to their low toxicity, biodegradability, low volatility, and high solvation capacity. nih.gov

In the synthesis of quinazolinones, DESs can act as both the solvent and the catalyst. nih.gov For example, a choline chloride:urea (1:2) mixture has been found to be a highly effective medium for the synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. nih.gov Similarly, a DES composed of L-(+)-tartaric acid and choline chloride has been used for the efficient, ultrasound-assisted synthesis of bis-quinazolinones. nih.gov The use of DES often leads to mild reaction conditions, simple workup procedures, and the potential for solvent recyclability, aligning well with green chemistry principles. nih.govtandfonline.com

Table 2: Examples of Deep Eutectic Solvents in Quinazolinone Synthesis

DES Composition (Molar Ratio)RoleReaction TypeAdvantagesReference
Choline chloride:Urea (1:2)Solvent & CatalystSynthesis of 2-mercaptoquinazolin-4(3H)-onesEco-friendly, effective, moderate to good yields. nih.gov nih.govtandfonline.com
L-(+)-Tartaric acid:Choline chlorideSolvent & CatalystUltrasonic synthesis of bis-quinazolinonesRecyclable, inexpensive, simple operation, good to excellent yields. nih.gov nih.gov
ZnCl2:Urea (1:3.5)Solvent, Catalyst & Nitrogen SourceOne-pot synthesis of 2,3-dihydroquinazolin-4(1H)-onesAtom-economical, metal-free conditions, cost-effective. arkat-usa.org arkat-usa.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve reaction efficiency compared to conventional heating methods. nih.govfrontiersin.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to different reaction selectivities and cleaner reaction profiles. nih.gov

The synthesis of the quinazolinone scaffold has been extensively explored using microwave technology. mdpi.com One-pot, three-component reactions of anthranilic acid, amines, and an orthoester in a microwave reactor provide a rapid and efficient route to 3-substituted-quinazolin-4(3H)-ones. tandfonline.com Solvent-free microwave conditions have also been developed, further enhancing the green credentials of this method. For instance, the condensation of anthranilic amide with aldehydes or ketones can be catalyzed by antimony(III) trichloride under solvent-free microwave irradiation to produce quinazolin-4(3H)-ones in high yields within minutes. researchgate.net This combination of multicomponent strategies and microwave heating exemplifies an environmentally friendly and time-efficient approach to complex molecule synthesis. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis

ReactionHeating MethodReaction TimeYieldReference
Anthranilic amide + BenzaldehydeConventional Heating5 hours69% researchgate.net
Microwave Irradiation (MW)8 minutes88% researchgate.net
Synthesis of 6-ureido-4-anilinoquinazolinesConventional Heating8-12 hoursLower yields asianpubs.org
Microwave Irradiation (MW)15-25 minutesHigher yields asianpubs.org

Atom Economy and Waste Minimization in Quinazolinone Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Synthetic strategies with high atom economy are inherently less wasteful. Multicomponent reactions (MCRs) are particularly effective at maximizing atom economy, as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. acs.orgfrontiersin.org

The synthesis of quinazolinones is well-suited to MCR strategies. For example, the one-pot condensation of isatoic anhydride, an amine, and an aldehyde efficiently constructs the quinazolinone core in a highly atom-economical fashion. nih.gov Electrochemical methods have also been developed for the three-component synthesis of quinazolinones from isatoic anhydride, styrene (B11656), and hydrochloride amine, offering a metal- and catalyst-free approach with high atom economy. acs.org

Cascade reactions, where a series of intramolecular transformations occur sequentially in one pot, also contribute to waste minimization by reducing the need for intermediate purification steps. The use of recyclable catalysts, such as magnetic palladium nanoparticles, further enhances the sustainability of quinazolinone synthesis by allowing for easy separation and reuse, minimizing catalyst waste and contamination of the final product. frontiersin.org

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers several green advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (often in aqueous media at ambient temperature), and the use of renewable, biodegradable catalysts.

In the context of quinazolinone synthesis, enzymes have been employed to catalyze key oxidative steps. A bioinspired cooperative catalytic system using laccase, an oxidase enzyme, has been developed for the aerobic oxidative synthesis of quinazolinones. The reaction proceeds in two steps: a chemical cyclization to form a 2,3-dihydroquinazolin-4(1H)-one intermediate, followed by a chemoenzymatic aerobic oxidation catalyzed by the laccase system. This method uses molecular oxygen as the ultimate oxidant and produces water as the only byproduct, making it an exceptionally clean and environmentally friendly process.

Another study reported a combined enzymatic and photocatalytic method for quinazolinone synthesis. nih.gov In this process, the enzyme α-Chymotrypsin catalyzes the initial cyclization, and the subsequent oxidation is induced by visible light (White LED). This dual-catalytic system achieves very high yields in a short time, offering an alternative and efficient green synthetic route. nih.gov

Advanced Analytical Methodologies for Complex Matrices

Development of HPLC/UHPLC Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable techniques for the assessment of purity and for the quantification of "7-Bromo-6-iodo-quinazolin-4-ol". The development of a robust method would be contingent on several key parameters to achieve optimal separation from impurities and related substances.

A reversed-phase approach would likely be the most suitable for this compound. A C18 or C8 stationary phase would provide the necessary hydrophobicity to retain the analyte. Given the aromatic and heterocyclic nature of the molecule, a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer would be appropriate. The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the quinazolinone moiety.

A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, would be effective for eluting the target compound while also separating it from potential starting materials, intermediates, and by-products which may have a wide range of polarities.

Detection can be achieved using a photodiode array (PDA) detector, which would allow for the monitoring of the analyte at its wavelength of maximum absorbance, likely in the UV region, and also provide spectral data to aid in peak identification and purity assessment. For higher sensitivity and selectivity, a mass spectrometer could be coupled to the HPLC/UHPLC system.

Table 1: Illustrative HPLC/UHPLC Method Parameters for this compound

ParameterSuggested ConditionRationale
Column Reversed-phase C18 or C8, < 3 µm particle sizeProvides good retention for non-polar to moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for elution of the analyte.
Gradient 5% B to 95% B over 10-15 minutesTo ensure separation of compounds with a range of polarities.
Flow Rate 0.3 - 0.5 mL/min for UHPLC; 0.8 - 1.2 mL/min for HPLCOptimized for column dimensions and particle size to ensure efficiency.
Column Temperature 25 - 40 °CTo ensure reproducible retention times.
Detection PDA Detector (e.g., 254 nm, 280 nm) or Mass SpectrometerUV for general quantification; MS for higher sensitivity and specificity.
Injection Volume 1 - 10 µLDependent on sample concentration and system sensitivity.

Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Chiral Separation Techniques (e.g., Chiral HPLC)

While "this compound" itself is not chiral, chiral separation techniques would be critical if any of its precursors or related impurities possess stereogenic centers. The synthesis of quinazolinone derivatives can sometimes involve chiral intermediates, and ensuring the enantiomeric purity of these is essential for the final product's quality.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds.

The mobile phase in chiral HPLC is typically a mixture of a non-polar organic solvent like hexane or heptane and a more polar alcohol such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation. For more polar analytes, polar organic or reversed-phase modes can also be employed with suitable chiral columns.

The development of a chiral separation method would involve screening different types of chiral columns and mobile phase compositions to find the optimal conditions for resolving the enantiomeric pair of interest. The resolution factor (Rs) is a critical parameter, with a value greater than 1.5 being desirable for baseline separation.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of "this compound".

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound due to its polarity and thermal lability, which might make it unsuitable for Gas Chromatography (GC). An LC-MS method would provide not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments, confirming the identity of the compound with high confidence. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which would be characterized by the loss of bromine and iodine atoms, as well as fragmentation of the quinazolinone ring. This information is invaluable for structural elucidation of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) could potentially be used if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to increase its volatility. The high separation efficiency of GC combined with the sensitive and specific detection of MS makes it a powerful analytical tool. The mass spectrum of "this compound" under electron ionization (EI) would be expected to show a prominent molecular ion peak and characteristic isotopic patterns due to the presence of bromine. nih.gov Fragmentation would likely involve the loss of the halogen atoms and cleavage of the quinazolinone core.

Table 2: Potential Mass Spectrometric Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
350/352271/27379/81 (Br)Loss of a bromine radical
350/352224127 (I)Loss of an iodine radical
271/27319279/81 (Br)Subsequent loss of bromine from the iodo-fragment
22414579 (Br)Subsequent loss of bromine from the bromo-fragment

In-Process Control and Reaction Monitoring Techniques

In-process control (IPC) is crucial for ensuring the efficiency, consistency, and safety of the synthesis of "this compound". Various analytical techniques can be employed to monitor the progress of the reaction.

Thin-Layer Chromatography (TLC) is a simple and rapid technique that can be used for qualitative monitoring of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials and, if available, the product standard, the disappearance of reactants and the appearance of the product can be visually assessed.

High-Performance Liquid Chromatography (HPLC) offers a more quantitative approach to reaction monitoring. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the conversion of starting materials and the formation of the product and any by-products can be accurately quantified. This data is vital for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-process control. For instance, the disappearance of a characteristic vibrational band of a starting material in the IR spectrum or the appearance of a new signal in the NMR spectrum can indicate the progress of the reaction.

Supramolecular Chemistry and Intermolecular Interactions

Non-Covalent Interactions in Crystal Structures

The crystal structure of 7-Bromo-6-iodo-quinazolin-4-ol is expected to be significantly influenced by a range of non-covalent interactions. These interactions, while weaker than covalent bonds, are highly directional and play a crucial role in the formation of stable, well-ordered crystalline lattices. The key non-covalent forces at play would include hydrogen bonding, halogen bonding, π-stacking, and van der Waals forces.

The presence of both bromine and iodine atoms on the quinazolinone scaffold is of particular interest. These halogen atoms can participate in halogen bonding, an interaction where a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a Lewis base. acs.org The strength of this interaction generally increases with the polarizability of the halogen atom, making iodine a stronger halogen bond donor than bromine. acs.org

Hydrogen Bonding Networks in Quinazolin-4-ols

Quinazolin-4-ol and its derivatives are characterized by the presence of a hydroxyl group and nitrogen atoms within the heterocyclic ring system, which are excellent hydrogen bond donors and acceptors, respectively. khanacademy.org In the solid state, these functional groups are expected to form robust hydrogen bonding networks.

The N-H group of the quinazolinone ring and the O-H tautomer can act as hydrogen bond donors, while the carbonyl oxygen and the ring nitrogen atoms can serve as acceptors. This typically leads to the formation of dimeric motifs or extended chains and sheets within the crystal lattice. For instance, the common R2,2(8) graph set motif, involving hydrogen bonds between the N-H and C=O groups of two neighboring molecules, is frequently observed in related structures.

The specific hydrogen bonding patterns in this compound would be influenced by the steric and electronic effects of the bulky bromo and iodo substituents. These halogens could influence the preferred conformation of the molecules and, consequently, the geometry of the hydrogen bonds.

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of InteractionPotential Motif
N-HC=OIntermolecularDimer, Chain
O-HN (ring)IntermolecularChain, Sheet
O-HO=CIntermolecularDimer, Chain
C-HO=CWeak IntermolecularNetwork Stabilization
C-HHalogenWeak IntermolecularNetwork Stabilization

Pi-Stacking and Aromatic Interactions

The planar aromatic core of the quinazolinone ring system in this compound provides a platform for π-stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. nih.gov In the crystal lattice, molecules can arrange themselves in a face-to-face or offset (displaced) stacking arrangement to maximize these stabilizing interactions.

The presence of electron-withdrawing halogen atoms (bromine and iodine) on the benzene (B151609) ring can modulate the electron density of the aromatic system. This can lead to favorable quadrupole-quadrupole interactions and influence the geometry of the π-stacking. Halogen-π interactions, where the halogen atom interacts with the π-system of a neighboring molecule, are also a possibility and have been observed in other halogenated aromatic compounds.

Host-Guest Chemistry with Quinazolinone Derivatives

The field of host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. mdpi.com Quinazolinone derivatives, with their defined cavities and multiple interaction sites (hydrogen bonding, π-stacking), have the potential to act as hosts for various small molecules.

While specific studies on the host-guest chemistry of this compound are not documented, the general principles suggest that it could form inclusion complexes with suitable guest molecules. The size and shape of the guest, as well as its ability to form complementary non-covalent bonds with the quinazolinone host, would be critical for stable complex formation. Macrocyclic hosts built from quinazolinone units could potentially encapsulate guests within a pre-organized cavity. aalto.fi

The bromo and iodo substituents would add another layer of complexity and potential selectivity, as they could engage in specific halogen bonding interactions with electron-donating sites on a guest molecule.

Self-Assembly of Halogenated Quinazolinone Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Halogenated organic molecules are known to form well-defined supramolecular architectures through a combination of hydrogen bonding, π-stacking, and halogen bonding.

For this compound, a hierarchical self-assembly process can be envisioned. Initially, strong hydrogen bonds would likely drive the formation of dimers or one-dimensional chains. These primary structures could then further organize into two- or three-dimensional arrays through weaker interactions such as π-stacking and halogen bonding.

The directionality of both hydrogen and halogen bonds provides a powerful tool for controlling the resulting supramolecular architecture. The interplay between the different halogen substituents (bromo and iodo) could lead to complex and potentially novel self-assembled patterns. The study of such systems provides insights into crystal engineering and the design of new materials with specific solid-state properties.

Solid State Chemistry and Crystal Engineering

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical sciences as different polymorphs can exhibit varying physical and chemical properties, including solubility and stability. Similarly, co-crystallization, a technique used to modify the physicochemical properties of active pharmaceutical ingredients by incorporating a second molecule (a coformer) into the crystal lattice, is a subject of significant interest. However, no studies dedicated to identifying or characterizing polymorphs or co-crystals of 7-Bromo-6-iodo-quinazolin-4-ol are currently available.

Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a common strategy to enhance the solubility and bioavailability of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, typically stabilized within a polymer matrix. While the application of ASDs to other quinazolinone derivatives has been explored to improve their dissolution profiles, there is no specific research detailing the formulation or characterization of this compound as an amorphous solid dispersion.

Pharmaceutical Cocrystals and Salts

The formation of pharmaceutical salts and cocrystals is a well-established method for optimizing the properties of drug substances. These multicomponent solids can offer improved solubility, stability, and manufacturability. The potential for this compound to form such multicomponent systems with pharmaceutically acceptable coformers or salt-forming agents has not been investigated in any published research.

Impact of Solid-State Forms on Manufacturing and Performance

The solid-state form of an active pharmaceutical ingredient has a profound impact on its behavior during manufacturing processes such as milling, granulation, and tableting, as well as on its ultimate in vivo performance, including dissolution rate and bioavailability. Without any identified solid-state forms of this compound, a discussion of their potential impact on these critical aspects remains purely speculative.

Patents and Intellectual Property in Halogenated Quinazolin 4 Ol Research

Analysis of Patent Landscape for 7-Bromo-6-iodo-quinazolin-4-ol and Derivatives

The patent landscape for quinazoline (B50416) derivatives is extensive, with a significant number of patents filed, particularly for their application as anticancer agents. semanticscholar.orgresearchgate.netnih.govtandfonline.comnih.gov While a patent explicitly claiming the single chemical entity this compound is not readily identifiable in public databases, the broader class of halogenated quinazolin-4-ols is heavily patented. This is a common practice in pharmaceutical patenting where broad Markush structures are claimed to cover a wide range of related compounds.

The primary focus of patenting activity for quinazoline derivatives has been on their role as kinase inhibitors, especially as epidermal growth factor receptor (EGFR) inhibitors. nih.govtandfonline.com This has been a fertile ground for the development of targeted cancer therapies. European Patent Application EP 0566226 A1, for instance, describes quinazoline derivatives with anti-cancer activity, highlighting the importance of substitutions on the quinazoline core.

A review of patents from 2007 to 2010 indicated a progressive decrease in the number of new patents filed for quinazoline compounds, potentially due to the extensive research and patenting in the preceding years that was dominated by 4-anilinoquinazolines as tyrosine kinase inhibitors. researchgate.netnih.gov However, the growing understanding of cancer-related pathways has continued to unveil new potential targets for these compounds, ensuring continued interest in their patenting. researchgate.netnih.gov

For a specific compound like this compound, its patentability would depend on its novelty, non-obviousness, and utility. Given the extensive patenting of halogenated quinazolines, any new patent application would need to demonstrate a surprising or unexpected property of this specific di-halogenated compound compared to the prior art. This could include significantly improved potency, a novel mechanism of action, or a unique therapeutic application.

Key Patent Families and Their Scope

Several key patent families, primarily from major pharmaceutical companies and research institutions, dominate the intellectual property space for quinazoline derivatives. These patents typically claim a genus of compounds with variations at different positions of the quinazoline ring system, often including halogen substitutions.

One of the pioneering patent families in the area of 4-anilinoquinazoline (B1210976) EGFR inhibitors is associated with AstraZeneca. Their research led to the development of gefitinib (B1684475), and the related patents cover a broad range of substituted quinazolines. For example, US Patent 5,770,599 claims quinazoline derivatives, including those with halogen substitutions, for their anti-proliferative activity. google.com

Another significant area of patenting involves quinazoline derivatives as inhibitors of other kinases beyond EGFR, as well as their use in combination therapies. nih.gov The structural diversity observed in patented quinazoline compounds reflects the wide range of protein targets they can modulate. nih.gov

The scope of these patents is generally broad, covering not only the chemical structures but also their synthesis, pharmaceutical compositions, and methods of use in treating various diseases, predominantly cancer. The claims are often structured to encompass numerous possible substitutions at various positions of the quinazoline core, including the 6 and 7 positions where the bromo and iodo groups of this compound are located.

Patent Family Focus Key Assignees (Exemplary) General Scope of Claims Therapeutic Applications
4-Anilinoquinazoline EGFR Inhibitors AstraZeneca, Roche, Pfizer Broad claims on 4-anilinoquinazoline core with diverse substitutions, including halogens. Primarily non-small cell lung cancer and other solid tumors.
Non-EGFR Kinase Inhibitors Various pharmaceutical companies Quinazoline derivatives targeting other kinases like VEGFR, PDGFR, etc. Various cancers, inflammatory diseases.
Combination Therapies Multiple entities Use of quinazoline derivatives in combination with other therapeutic agents. Broad range of cancers to overcome resistance.

Q & A

Q. What experimental designs mitigate variability in synthetic yields of dihalogenated quinazolinones?

  • Answer: Use Design of Experiments (DoE) to optimize temperature, stoichiometry, and catalyst loading. Statistical tools (e.g., ANOVA) identify critical factors. Report yields with standard deviations from ≥3 independent trials .

Tables for Key Data

Property Method Typical Results Reference
Synthetic YieldReflux, recrystallization70–99% (varies with substituents)
Purity (LCMS)Gradient elution (ACN/H₂O)>95% (RT: 3.05–4.53 min)
Solubility (DMSO)Shake-flask method10–50 mM (depending on substitution pattern)
Kinase Inhibition (CLK1)Radioactive assayIC₅₀: 0.1–5 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.